Hydroxy Tyrosol-d4
Overview
Description
Hydroxy Tyrosol-d4 is an isotopically labelled analogue of Hydroxy Tyrosol . Hydroxytyrosol is an organic compound with the formula (HO)2C6H3CH2CH2OH . It is a phenylethanoid, i.e., a relative of phenethyl alcohol . Its derivatives are found in a variety of natural sources, notably olive oils and wines .
Synthesis Analysis
A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established . In this process, an EDTA-Fe2+ coordination complex served as an active center to simulate tyrosine hydroxylase . H2O2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively .Molecular Structure Analysis
Hydroxytyrosol is a colorless solid . It is a derivative, formally speaking, of catechol . Hydroxytyrosol has the same molecular structure as Tyrosol with an additional extra hydroxy group in the ortho position .Chemical Reactions Analysis
The biomimetic synthesis of hydroxytyrosol involves the conversion of tyrosol by mimicking tyrosine hydroxylase . Hydroxy radical and singlet oxygen contributed to active species .Physical And Chemical Properties Analysis
Hydroxytyrosol is a colorless solid . It has a chemical formula of C8H10O3 and a molar mass of 154.165 g·mol −1 . It is soluble in water .Scientific Research Applications
Tyrosine Hydroxylase Gene and Affective Disorders
Research has delved into the role of Tyrosine Hydroxylase (TH), a rate-limiting enzyme in the synthesis of dopamine and norepinephrine, as a candidate gene in the study of affective disorders. However, studies have consistently found no significant linkage or association between the TH gene and affective disorders, indicating that TH gene is less likely to contribute significantly to these conditions (Kawada et al., 1995), (Jönsson et al., 2005), (Maier et al., 1994).
Tyrosine Hydroxylase, Dopamine D4 Receptor Genes, and Psychiatric Disorders
Studies examining the association between bipolar disorder, unipolar recurrent major depression, and polymorphisms located near the tyrosine hydroxylase and the dopamine D4 receptor genes found no significant association. This suggests that these genes may not be involved in the etiology of these disorders (Oruč et al., 1997), (Geijer et al., 1997).
Cerebrospinal Fluid Synaptic Proteins and Tyrosine Hydroxylase Deficiency
Studies in cerebrospinal fluid have shown that quantifying synaptic proteins like Dopamine transporter (DAT), D2-receptor, and vesicular monoamine transporter (VMAT2) can offer insights into the pathophysiology of neurotransmitter defects, potentially helping to adjust and personalize treatments in the future. These findings are particularly relevant in conditions like tyrosine hydroxylase deficiency, which is an inborn error of dopamine biosynthesis (Ortez et al., 2015).
Tyrosine Hydroxylase mRNA Transcripts in Peripheral Blood and Neuroblastoma
The expression of tyrosine hydroxylase mRNA in peripheral blood at diagnosis has been investigated as a marker for neuroblastoma. Elevated levels of these transcripts are associated with high-risk features at diagnosis and are indicative of poor prognosis. This establishes the potential of tyrosine hydroxylase mRNA as a sensitive marker for neuroblastoma detection and monitoring (Lee et al., 2016).
Future Directions
Hydroxytyrosol is currently the most actively investigated natural phenol, and is widely applied as a drug, dietary supplement, and cosmetic formulas . Therefore, huge amount of hydroxytyrosol is in demand . Many efforts have been made on the production of hydroxytyrosol . At present, the major strategies to obtain hydroxytyrosol include traditional extraction, chemical synthesis, and biotechnological method . Each approach demonstrated drawbacks on poor productivities and low titers . Therefore, further studies are still required to improve its production and understand its potential therapeutic effects.
properties
IUPAC Name |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857855 | |
Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1330260-89-3 | |
Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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